molecular formula C9H8ClF3N2O2 B1414933 Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate CAS No. 1041559-46-9

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate

Cat. No.: B1414933
CAS No.: 1041559-46-9
M. Wt: 268.62 g/mol
InChI Key: NQMYHDYZXIZWHP-UHFFFAOYSA-N
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Description

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate is a pyridine-derived compound featuring a trifluoromethyl (-CF₃) group, a chlorine atom at the 3-position, and an aminoacetate ester moiety at the 2-position of the pyridine ring. These compounds are pivotal in agrochemical and pharmaceutical research due to their bioactivity, particularly as intermediates in fungicides and insecticides [1], [15].

Properties

IUPAC Name

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-17-7(16)4-15-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMYHDYZXIZWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview:

Step Description Conditions References
Chlorination Chlorination of methylpyridine derivatives Liquid-phase or vapor-phase at >300°C
Fluorination Vapor-phase fluorination of chlorinated pyridines Using transition metal catalysts like iron fluoride
Substitution Direct substitution of halogens with nucleophiles Elevated temperatures (110–130°C), pressurized (2.5–3.0 MPa), inert atmosphere ,

Nucleophilic Substitution of Chloropyridines

The core step involves nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with amino groups, facilitated by a suitable base and catalyst.

Detailed Procedure:

  • Reactants:

    • 2,3-dichloro-5-(trifluoromethyl)pyridine (or similar chlorinated derivatives)
    • Nucleophile: Methyl (or other alkyl) amino derivatives
    • Base: Sodium methoxide or sodium ethoxide
    • Catalyst: Palladium-based catalyst (e.g., tetrakis(triphenylphosphine)palladium) supported on nano titanium dioxide
  • Reaction Conditions:

    • Solvent: Acetonitrile or methanol
    • Temperature: 110–130°C
    • Pressure: 2.5–3.0 MPa
    • Atmosphere: Inert (argon or nitrogen)
    • Duration: 10–16 hours
  • Reaction Mechanism:

    • The pyridine halogen undergoes nucleophilic attack facilitated by the base and catalyst, forming an α-carbanion intermediate that substitutes the chlorine atom, leading to the amino pyridine derivative.

Research Findings:

  • The use of acetonitrile as both solvent and reactant reduces costs and simplifies post-reaction processing.
  • Catalysts such as palladium supported on nano titanium dioxide are effective, with activation at 210–230°C.
  • The molar ratio of pyridine to catalyst is optimized around 1:2 to 1:3 for high yields.

Amidation and Esterification to Form the Methyl Ester

The amino pyridine derivative is then esterified with methyl acetate or methyl chloroacetate to form the target methyl ester.

Typical Protocol:

  • Reactants:

    • Amino pyridine intermediate
    • Methyl chloroacetate or methyl acetate
    • Base: Triethylamine or similar tertiary amine
    • Solvent: Dichloromethane or acetone
  • Conditions:

    • Reflux at 40–50°C
    • Reaction time: 4–6 hours
    • Stirring under inert atmosphere
  • Outcome:

    • Formation of methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate with yields exceeding 85%, as demonstrated in patent examples.

Research Data:

  • Example yields of methyl ester synthesis range from 85.7% to 89%, with purification via vacuum distillation or chromatography.

Notes on Optimization and Environmental Considerations

  • Solvent Recycling: Use of acetonitrile as solvent and reactant allows recovery and reuse, lowering costs.
  • Catalyst Efficiency: The palladium-based catalyst supported on nano titanium dioxide demonstrates high activity at relatively low loadings.
  • Reaction Environment: Maintaining inert atmosphere and controlled temperature is critical for high selectivity and yield.
  • Toxicity and Safety: The process avoids highly toxic nitrile solvents like acetonitrile in large excess, favoring dichloromethane and dichloroethanes with proper waste management.

Data Summary Table

Step Reaction Type Reagents Conditions Yield References
A Chlorination/fluorination 2-chloropyridine derivatives Vapor-phase, >300°C N/A
B Nucleophilic substitution Chloropyridine + amino derivative 110–130°C, 2.5–3 MPa, 10–16 h 85–99% ,,
C Esterification Amino pyridine + methyl chloroacetate Reflux 4–6 h 85–89% ,

Research Findings and Innovations

  • The use of supported palladium catalysts with nano titanium dioxide significantly enhances reaction rates and yields.
  • One-step reactions combining substitution and esterification streamline synthesis.
  • The process emphasizes cost reduction through solvent recycling and low catalyst loadings.
  • Environmental impact is mitigated by avoiding highly toxic solvents and employing recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce N-oxides or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate is primarily recognized for its role in drug discovery and development. Its structure allows it to interact with biological targets effectively, making it a candidate for pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with target proteins involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Agrochemicals

In the field of agriculture, this compound is being studied for its potential as a pesticide or herbicide. The chlorinated and trifluoromethyl functionalities contribute to its efficacy in disrupting the biological processes of pests and weeds.

Herbicidal Activity

Research indicates that compounds with similar structures can inhibit specific enzymes in plants, leading to effective herbicidal action. This property could be harnessed to develop environmentally friendly herbicides that target specific weed species without affecting crops .

Material Sciences

The unique chemical properties of this compound also make it suitable for applications in material sciences, particularly in synthesizing polymers and other advanced materials.

Polymer Synthesis

The compound can serve as a building block for creating fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials have applications in coatings, electronics, and other high-performance products .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against cancer cell lines. The results showed that certain derivatives had significant cytotoxic effects, leading to further investigation into their mechanisms of action .

Case Study 2: Agricultural Application

Another research project focused on the herbicidal potential of this compound against common agricultural weeds. Field trials demonstrated effective weed control with minimal impact on non-target plants, suggesting its viability as a selective herbicide .

Mechanism of Action

The mechanism of action of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the chloro and amino groups can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, focusing on substituent variations and their physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Reference
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 885949-63-3 C₉H₇ClF₃NO₂ 253.61 -CH₂COOCH₃ at 2-position 95 [8], [15]
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 1053656-47-5 C₁₀H₉ClF₃NO₂ 267.63 -CH₂COOCH₂CH₃ at 2-position 91 [9]
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate 1024368-23-7 C₉H₇ClF₃NO₂S 285.67 -S-CH₂COOCH₃ at 2-position 95+ [7]
Methyl (R)-2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate 72619-32-0 C₁₈H₁₄ClF₃NO₄ 394.76 -O-linked phenoxypropanoate at 2-position 98 [8]
Key Observations:
  • Ester Group Variation : Replacing the methyl ester with ethyl (e.g., 1053656-47-5) increases molecular weight by ~14 g/mol but may enhance lipophilicity, affecting bioavailability [9].
  • Sulfur vs. Amino Linkers: The sulfanyl analog (1024368-23-7) has a higher molecular weight (285.67 vs.
  • Extended Side Chains: Phenoxypropanoate derivatives (72619-32-0) exhibit significantly higher molecular weights, suggesting applications in targeted delivery systems [8].

Biological Activity

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₉H₈ClF₃N₂O₂
  • CAS Number : 1041559-46-9
  • Molecular Weight : 253.606 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial for cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-cancer Properties : Research has highlighted its potential in oncology, particularly in inhibiting tumor cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits kinase activity
AntimicrobialEffective against bacterial strains
Anti-cancerInduces apoptosis in cancer cells

Case Studies

  • Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were reported to be in the range of 10–20 µM, indicating potent activity against specific tumor types .
  • In Vivo Studies : In animal models, the compound showed promising results in reducing tumor size when administered alongside standard chemotherapy agents. This suggests a synergistic effect that could enhance treatment efficacy .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to improve its pharmacological profile. Modifications have aimed at increasing selectivity for specific targets while minimizing side effects. For instance, variations in substituents on the pyridine ring have been explored to enhance bioavailability and reduce toxicity .

Q & A

Q. What are the established synthetic routes for Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate, and how can intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A key intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), can be prepared using methods described in Heterocycles literature, such as cyclization of halogenated pyridine derivatives with trifluoromethylating agents . For the final esterification, methyl chloroacetate or carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere, dry DMF) is recommended. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Optimize intermediate purity (>98%) using recrystallization (ethanol/water) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions and esterification. The trifluoromethyl group (CF3-\text{CF}_3) appears as a quartet in 19F^{19}\text{F}-NMR (~-60 ppm).
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect hydrolytic degradation products.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C9H7ClF3N2O2\text{C}_9\text{H}_7\text{ClF}_3\text{N}_2\text{O}_2: 283.01 g/mol). Reference CAS 79456-26-1 for fragmentation patterns .

Q. How should stability studies be designed to evaluate hydrolytic degradation of the methyl ester group?

Methodological Answer: Perform accelerated stability testing under varying pH (2.0–9.0), temperature (25°C–40°C), and humidity (40%–75% RH). Use HPLC to quantify degradation products (e.g., free carboxylic acid). Kinetic modeling (Arrhenius equation) predicts shelf life. Store samples in amber vials with desiccants (-20°C for long-term stability) .

Advanced Research Challenges

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer: Apply a Box-Behnken or central composite design to test variables:

  • Factors : Temperature (60°C–100°C), catalyst loading (0.5–2.0 mol%), solvent polarity (DMF vs. THF).
  • Responses : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies optimal conditions. For example, highlights DoE’s role in minimizing trials while maximizing output in pyrimidine syntheses .

Q. What computational strategies predict reactivity or regioselectivity in further functionalization?

Methodological Answer: Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying reactive sites on the pyridine ring. For example, ICReDD’s quantum chemical reaction path searches () model transition states for nucleophilic attacks. Software like Gaussian or ORCA simulates substituent effects (e.g., electron-withdrawing CF3-\text{CF}_3 vs. Cl-\text{Cl}) .

Q. How to resolve contradictions in reported reaction yields or byproduct profiles across studies?

Methodological Answer:

  • Control Experiments : Replicate conditions (solvent, catalyst batch) from conflicting studies.
  • Advanced Analytics : Use LC-MS/MS to detect trace byproducts (e.g., dechlorinated derivatives).
  • Kinetic Profiling : Compare Arrhenius plots to identify temperature-sensitive side reactions. Cross-reference with ’s approach to zoospore regulation, emphasizing reproducibility via standardized protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate
Reactant of Route 2
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Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate

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